molecular formula C9H13NS B1470348 3,3-Dimethyl-2-(thiophen-2-yl)azetidine CAS No. 1781915-05-6

3,3-Dimethyl-2-(thiophen-2-yl)azetidine

Cat. No. B1470348
M. Wt: 167.27 g/mol
InChI Key: YUPMHWFZXSTMLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethyl-2-(thiophen-2-yl)azetidine, also known as DT-2, is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmacological agent. DT-2 belongs to the class of azetidine compounds and has a unique structure that makes it an interesting subject of study.

Mechanism Of Action

3,3-Dimethyl-2-(thiophen-2-yl)azetidine works by binding to the nicotinic acetylcholine receptor, which is responsible for the release of neurotransmitters in the brain. This binding results in an increase in the release of acetylcholine, which is a neurotransmitter that plays a critical role in memory and learning.

Biochemical And Physiological Effects

3,3-Dimethyl-2-(thiophen-2-yl)azetidine has been shown to have a number of biochemical and physiological effects, including an increase in the release of acetylcholine, an increase in the activity of the cholinergic system, and an improvement in memory and learning.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3,3-Dimethyl-2-(thiophen-2-yl)azetidine in lab experiments is its ability to improve memory and learning, which can be useful in a wide range of research applications. However, there are also some limitations to using 3,3-Dimethyl-2-(thiophen-2-yl)azetidine, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are a number of potential future directions for research involving 3,3-Dimethyl-2-(thiophen-2-yl)azetidine. One area of study could be the development of new pharmacological agents based on the structure of 3,3-Dimethyl-2-(thiophen-2-yl)azetidine. Another area of study could be the investigation of the potential use of 3,3-Dimethyl-2-(thiophen-2-yl)azetidine in treating memory and learning disorders. Additionally, further research is needed to fully understand the mechanism of action of 3,3-Dimethyl-2-(thiophen-2-yl)azetidine and its potential side effects.

Scientific Research Applications

3,3-Dimethyl-2-(thiophen-2-yl)azetidine has been studied extensively for its potential use in various scientific research applications. One of the most promising areas of study is its use as a pharmacological agent. 3,3-Dimethyl-2-(thiophen-2-yl)azetidine has been shown to have a significant effect on the central nervous system, particularly in the areas of memory and learning.

properties

IUPAC Name

3,3-dimethyl-2-thiophen-2-ylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c1-9(2)6-10-8(9)7-4-3-5-11-7/h3-5,8,10H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPMHWFZXSTMLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1C2=CC=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-2-(thiophen-2-yl)azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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